![molecular formula C15H17N5O4S2 B2700934 3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097863-36-8](/img/structure/B2700934.png)

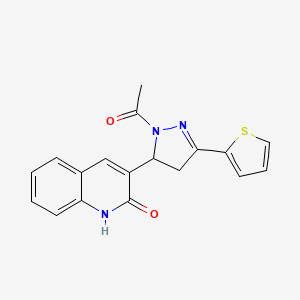

3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Inhibition

3-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is part of a series of benzenesulfonamides studied for their inhibitory activity against α-carbonic anhydrases (CAs), particularly the human isoforms hCA I, II, IX, and XII. These enzymes are involved in various physiological and pathological processes, including tumor growth and metastasis. The sulfonamides showed low nanomolar activity against hCA II, indicating potential for therapeutic applications targeting transmembrane, tumor-associated isoforms like CA IX and XII, with significant inhibition observed across a range of concentrations (Alafeefy et al., 2015).

Antioxidant Activity

The compound belongs to a class of molecules that have been synthesized and evaluated for their antioxidant properties. Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have demonstrated potential antioxidant activity, with specific derivatives showing significant efficacy. This research suggests a possibility for the development of new antioxidant agents using sulfonamide chemistry as a basis, highlighting the importance of the sulfonamide linkage in enhancing antioxidant properties (Padmaja et al., 2014).

Antimicrobial Activity

The structural motif of this compound, particularly its sulfonamide component, has been explored in various heterocyclic compounds for antimicrobial activity. Novel sulfone-linked bis heterocycles, including derivatives similar to the compound , have shown pronounced antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Padmavathi et al., 2008).

Catalytic Applications

Additionally, compounds incorporating the sulfonamide moiety have been utilized in catalysis, demonstrating the versatility of this chemical class. For instance, derivatives have been applied as efficient and homogeneous catalysts in the one-pot synthesis of various heterocyclic compounds under aqueous media. This application underscores the potential of sulfonamide-based compounds in facilitating green chemistry and sustainable synthesis processes (Khazaei et al., 2015).

作用機序

Target of Action

The compound “3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” contains a thiadiazole ring. Thiadiazole derivatives have been found to possess various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Therefore, the targets of this compound could be related to these biological activities.

Mode of Action

Compounds containing a thiadiazole ring often interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiadiazole derivatives are known to interfere with various biochemical pathways related to their biological activities .

Pharmacokinetics

The presence of a thiadiazole ring could potentially enhance the compound’s stability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with thiadiazole derivatives, the effects could range from antimicrobial to antitumor effects .

生化学分析

Molecular Mechanism

It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S2/c1-19-12-8-11(2-3-13(12)24-15(19)21)26(22,23)18-10-4-6-20(7-5-10)14-9-16-25-17-14/h2-3,8-10,18H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOJAIKNCYXNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)

![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)

![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)